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Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

Cat. No.: B061819 Get Quote

Abstract

2-Chloro-4-fluorothiophenol is a versatile sulfur-containing organic compound that serves as

a crucial intermediate and building block in the synthesis of a wide range of biologically active

molecules and functional materials.[1] Its unique substitution pattern, featuring chloro, fluoro,

and thiol functional groups, provides multiple reaction sites for constructing complex molecular

architectures. This document provides detailed application notes and experimental protocols for

the use of 2-Chloro-4-fluorothiophenol in key organic transformations, including S-alkylation,

nucleophilic aromatic substitution for the synthesis of diaryl thioethers, and palladium-catalyzed

cross-coupling reactions. These protocols are intended for researchers and professionals in

organic synthesis, medicinal chemistry, and drug development.

Chemical Properties and Safety Information

2-Chloro-4-fluorothiophenol is a toxic and irritating compound that should be handled with

appropriate safety precautions in a well-ventilated fume hood.[1]
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Property Value Reference

CAS Number 175277-99-3 [2]

Molecular Formula C₆H₄ClFS [2][3]

Molecular Weight 162.61 g/mol [3]

Appearance
Not specified (typically a liquid

or low-melting solid)

IUPAC Name 2-chloro-4-fluorobenzenethiol [3]

SMILES C1=CC(=C(C=C1F)Cl)S [3]

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and

serious eye irritation. May cause respiratory irritation.[3]

Application Note 1: Synthesis of Aryl-Alkyl
Thioethers via S-Alkylation
The thiol group of 2-Chloro-4-fluorothiophenol is readily deprotonated by a mild base to form

a potent thiolate nucleophile. This nucleophile can react with various alkyl halides in a classic

S-alkylation reaction (Williamson ether synthesis analog) to produce substituted thioethers

(sulfides). These products are valuable intermediates for agrochemicals and pharmaceuticals.

Experimental Protocol: Synthesis of 2-((2-Chloro-4-
fluorophenyl)thio)acetonitrile
This protocol describes the reaction of 2-Chloro-4-fluorothiophenol with chloroacetonitrile to

yield the corresponding thioether.

Materials:

2-Chloro-4-fluorothiophenol

Chloroacetonitrile

Potassium Carbonate (K₂CO₃)
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Acetone

Magnetic stirrer and heating plate

Standard laboratory glassware

Procedure:

To a 100 mL round-bottom flask, add 2-Chloro-4-fluorothiophenol (1.0 eq), potassium

carbonate (1.5 eq), and acetone (30 mL).

Stir the mixture at room temperature for 15 minutes.

Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Wash the solid residue with a small amount of acetone.

Combine the filtrate and washings, and remove the solvent under reduced pressure using a

rotary evaporator.

The resulting crude residue can be purified by flash column chromatography on silica gel

(using a hexane/ethyl acetate gradient) to afford the pure product.
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2-Chloro-4-fluorothiophenol

K₂CO₃, Acetone 2-((2-Chloro-4-fluorophenyl)thio)acetonitrile

Cl-CH₂-CN
(Chloroacetonitrile)

Click to download full resolution via product page

Caption: Reaction scheme for S-alkylation of 2-Chloro-4-fluorothiophenol.

Representative Data
The following table shows representative yields for S-alkylation reactions with various alkyl

halides.

Alkyl Halide Product Yield (%)

Chloroacetonitrile
2-((2-Chloro-4-

fluorophenyl)thio)acetonitrile
~85-95%

Benzyl Bromide
Benzyl(2-chloro-4-

fluorophenyl)sulfane
~90-98%

Ethyl Bromoacetate
Ethyl 2-((2-chloro-4-

fluorophenyl)thio)acetate
~80-90%

Application Note 2: Synthesis of Diaryl Thioethers
for Bioactive Molecules
Diaryl thioethers are common scaffolds in medicinal chemistry. 2-Chloro-4-fluorothiophenol
can be used in nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides

(e.g., those bearing electron-withdrawing groups like nitro groups) to form diaryl thioethers.
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These products can be further elaborated into more complex molecules. For instance, the

resulting thioether can be a precursor to aminophenyl derivatives, which are key intermediates

for fungicides and other pharmaceuticals.

Experimental Protocol: Synthesis of 1-Chloro-5-fluoro-2-
((2-nitrophenyl)thio)benzene
Materials:

2-Chloro-4-fluorothiophenol

1-Fluoro-2-nitrobenzene

Potassium Carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Magnetic stirrer and heating plate

Standard laboratory glassware

Procedure:

In a 100 mL round-bottom flask, dissolve 2-Chloro-4-fluorothiophenol (1.0 eq) in DMF (40

mL).

Add finely ground potassium carbonate (2.0 eq) to the solution.

Stir the mixture vigorously at room temperature for 20 minutes.

Add 1-fluoro-2-nitrobenzene (1.05 eq) to the reaction mixture.

Heat the reaction to 80-90 °C and stir for 8-12 hours, monitoring completion by TLC.

Upon completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold

water with stirring.

A solid precipitate will form. Collect the solid by vacuum filtration.
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Wash the solid thoroughly with water and then with a small amount of cold ethanol.

Dry the product under vacuum to yield the desired diaryl thioether. Further purification can be

achieved by recrystallization from ethanol.

2-Chloro-4-fluorothiophenol

K₂CO₃, DMF
80-90 °C

1-Chloro-5-fluoro-2-
((2-nitrophenyl)thio)benzene

1-Fluoro-2-nitrobenzene

Click to download full resolution via product page

Caption: Synthesis of a diaryl thioether via SNAr reaction.

Representative Data
This synthetic route provides high yields for various activated aryl halides. The nitro group in

the product can be subsequently reduced to an amine, providing a key intermediate for further

functionalization.

Activated Aryl Halide Product Yield (%)

1-Fluoro-2-nitrobenzene
1-Chloro-5-fluoro-2-((2-

nitrophenyl)thio)benzene
>90%

1-Chloro-2,4-dinitrobenzene

2-((2-Chloro-4-

fluorophenyl)thio)-1,3-

dinitrobenzene

>95%
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Application Note 3: Use in Palladium-Catalyzed C-S
Cross-Coupling
2-Chloro-4-fluorothiophenol is an excellent substrate for modern C-S cross-coupling

reactions, allowing for the formation of diaryl thioethers from non-activated aryl halides. This

method offers a broader substrate scope compared to traditional SNAr reactions. The

Buchwald-Hartwig amination protocol can be adapted for C-S coupling using appropriate

palladium catalysts and ligands.

Experimental Protocol: General Procedure for C-S
Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of 2-Chloro-4-
fluorothiophenol with an aryl bromide.[4]

Materials:

2-Chloro-4-fluorothiophenol

Aryl bromide (e.g., 4-bromotoluene)

Palladium(II) acetate (Pd(OAc)₂)

Xantphos (or similar phosphine ligand)

Cesium Carbonate (Cs₂CO₃)

Anhydrous 1,4-Dioxane

Schlenk tube or similar reaction vessel under an inert atmosphere (Nitrogen or Argon)

Procedure:

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cesium

Carbonate (2.0 eq) under an inert atmosphere.

Add the aryl bromide (1.0 eq) followed by 2-Chloro-4-fluorothiophenol (1.2 eq).
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Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of ~0.2 M with respect to

the aryl bromide).

Seal the tube and place the reaction mixture in a preheated oil bath at 100-110 °C.

Stir the reaction until the starting material is consumed (monitored by TLC or GC-MS,

typically 12-24 hours).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing

the pad with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain the desired diaryl

thioether.
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Simplified Catalytic Cycle for C-S Coupling

Pd(0)L₂

Ar-Pd(II)(Br)L₂

 Oxidative
 Addition
(Ar-Br) 

Ar-Pd(II)(SAr')L₂

 Ligand Exchange
(Ar'-SH, Base) 

 Reductive
 Elimination 

Ar-S-Ar'
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Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.

Representative Data
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The yields of C-S cross-coupling reactions are generally good to excellent, accommodating a

wide range of functional groups on the aryl halide partner.

Aryl Halide Ligand Yield (%)

4-Bromotoluene Xantphos 85-95%

4-Bromoanisole XPhos 80-92%

2-Bromopyridine SPhos 75-88%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b061819?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

